molecular formula H4O6P2 B1210040 Hypophosphoric acid CAS No. 7803-60-3

Hypophosphoric acid

Cat. No.: B1210040
CAS No.: 7803-60-3
M. Wt: 161.98 g/mol
InChI Key: TVZISJTYELEYPI-UHFFFAOYSA-N
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Description

Hypophosphoric acid is a mineral acid with the chemical formula H₄P₂O₆. It is characterized by the presence of phosphorus in a formal oxidation state of +4. In its solid state, this compound exists as a dihydrate (H₄P₂O₆·2H₂O). The phosphorus atoms in this compound are identical and are directly bonded to each other via a P−P bond .

Scientific Research Applications

Hypophosphoric acid has several applications in scientific research, including:

Mechanism of Action

Hypophosphoric acid is a powerful reducing agent . It reacts with bases to make hypophosphite salts such as sodium hypophosphite .

Future Directions

While there are not many specific future directions mentioned in the literature, Hypophosphoric acid is commonly used in various industrial applications, including the production of flame retardants, plasticizers, and pharmaceuticals . It is also used as a reducing agent in organic synthesis . This suggests that there may be future developments in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hypophosphoric acid can be synthesized through the reaction of red phosphorus with sodium chlorite at room temperature. The reaction proceeds as follows: [ 2P + 2NaClO₂ + 2H₂O \rightarrow Na₂H₂P₂O₆ + 2HCl ]

Another method involves the oxidation of white phosphorus in air when it is partially immersed in water, producing a mixture of this compound, phosphorous acid (H₃PO₃), and phosphoric acid (H₃PO₄) .

Industrial Production Methods: The industrial production of this compound involves the crystallization of its tetrasodium salt (Na₄P₂O₆·10H₂O) at pH 10 and the disodium salt (Na₂H₂P₂O₆·6H₂O) at pH 5.2. The disodium salt can then be passed through an ion exchange column to form the acid dihydrate (H₄P₂O₆·2H₂O). The anhydrous acid can be obtained by vacuum dehydration over phosphorus pentoxide (P₄O₁₀) or by the reaction of hydrogen sulfide (H₂S) on lead hypophosphate (Pb₂P₂O₆) .

Chemical Reactions Analysis

Types of Reactions: Hypophosphoric acid undergoes various types of chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Hypophosphoric Acid: this compound is unique due to its P−P bond and the presence of phosphorus in the +4 oxidation state. This distinct structure allows it to participate in specific chemical reactions that are not possible with other phosphorus oxoacids .

Properties

IUPAC Name

phosphonophosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4O6P2/c1-7(2,3)8(4,5)6/h(H2,1,2,3)(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZISJTYELEYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064886
Record name Hypophosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7803-60-3
Record name Hypophosphoric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7803-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hypophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypophosphoric acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hypophosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYPOPHOSPHORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8Z35442Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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